2-Chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
Overview
Description
2-Chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a compound used for proteomics research . It has a molecular formula of C14H19ClN2O3S and a molecular weight of 330.8 g/mol.
Molecular Structure Analysis
The molecular structure of this compound includes a 3-methylpiperidin-1-yl group attached to a phenyl ring via a sulfonyl bridge. The phenyl ring is further substituted with an acetamide group at the 2-position, which is chlorinated .Scientific Research Applications
Enzyme Inhibition and Antimicrobial Activity
- Enzyme Inhibitory Potential : Certain derivatives of 2-Chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide have been studied for their potential as enzyme inhibitors. Some of these compounds have shown substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).
- Antibacterial and Antifungal Agents : Synthesized compounds related to this compound have been evaluated for their antimicrobial and antifungal activities. Some of these compounds exhibited promising antibacterial and antifungal potential, with low hemolytic activity, indicating their potential as suitable antibacterial and antifungal agents (Abbasi et al., 2020).
Structural Analysis and Synthesis
- Crystal Structure : The crystal structure of complexes containing derivatives of this compound has been reported, providing insights into their molecular geometry and potential interactions in biological systems (Obaleye et al., 2008).
- Synthesis and Conformational Studies : Research has been conducted on the synthesis and conformational analysis of related acetamide compounds. These studies contribute to understanding the structural aspects and chemical behavior of these molecules, which is essential for their potential applications in various fields (Ishmaeva et al., 2015).
Biological Evaluation and Immunomodulation
- Analgesic and Anti-inflammatory Activity : Some synthesized derivatives of this compound have been screened for their analgesic and anti-inflammatory activities. The results suggest that these compounds have potential therapeutic applications in managing pain and inflammation (Nayak et al., 2014).
- Immunomodulatory Effects : Specific synthesized compounds related to this compound have demonstrated the capability to modulate the immune response, particularly in tumor models. These findings indicate potential applications in cancer immunotherapy (Wang et al., 2004).
Properties
IUPAC Name |
2-chloro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-11-3-2-8-17(10-11)21(19,20)13-6-4-12(5-7-13)16-14(18)9-15/h4-7,11H,2-3,8-10H2,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKQTZAPDUXFKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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